molecular formula C8H7NO4 B1298851 4-Methoxy-3-nitrobenzaldehyde CAS No. 31680-08-7

4-Methoxy-3-nitrobenzaldehyde

Cat. No. B1298851
CAS RN: 31680-08-7
M. Wt: 181.15 g/mol
InChI Key: YTCRQCGRYCKYNO-UHFFFAOYSA-N
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Description

4-Methoxy-3-nitrobenzaldehyde is a chemical compound that has been the subject of various studies due to its interesting properties and potential applications. It is a derivative of benzaldehyde with a methoxy group at the fourth position and a nitro group at the third position on the benzene ring.

Synthesis Analysis

The synthesis of derivatives of 4-methoxy-3-nitrobenzaldehyde has been explored in several studies. For instance, the synthesis of related compounds such as 4-nitrobenzyloxy derivatives from ortho-substituted benzaldehydes and 4-nitrobenzyl bromide has been reported . Additionally, the preparation of hydrazone compounds from the condensation of aldehydes with benzohydrazides, which may include derivatives of 4-methoxy-3-nitrobenzaldehyde, has been described .

Molecular Structure Analysis

The molecular structure of 4-methoxy-3-nitrobenzaldehyde has been characterized using various techniques. Two polymorphic forms of the compound have been fully characterized by methods such as variable temperature powder X-ray diffraction, vibrational spectroscopy

Scientific Research Applications

  • Chemical Synthesis

    • 4-Methoxy-3-nitrobenzaldehyde is a chemical compound used in various chemical reactions .
    • It is often used as a reagent or building block in the synthesis of more complex molecules .
  • Creation of Supported Bilayer Lipid Membrane Arrays

    • This compound has been used in the creation of supported bilayer lipid membrane arrays on silica .
    • The outcome of this application is the creation of these membrane arrays, which could have various uses in biological and chemical research .
  • Dye Sensitized Solar Cells

    • 4-Methoxy-3-nitrobenzaldehyde has been used in the development of dye sensitized solar cells .
    • The outcome of this application is the creation of more efficient solar cells .
  • Photocatalysts

    • This compound has also been used in the creation of photocatalysts .
    • The outcome of this application is the creation of photocatalysts, which can be used in a variety of chemical reactions .
  • Electrochromic Display Devices

    • 4-Methoxy-3-nitrobenzaldehyde has been used in the development of electrochromic display devices .
    • The outcome of this application is the creation of display devices that can change color in response to an applied electric charge .
  • Planar Waveguides

    • This compound has been used in the creation of planar waveguides .
    • The outcome of this application is the creation of planar waveguides, which can be used in a variety of optical devices .
  • Photocleavable Cholesterol Derivatives

    • 4-Methoxy-3-nitrobenzaldehyde has been used in the creation of photocleavable cholesterol derivatives .
    • The outcome of this application is the creation of these cholesterol derivatives, which could have various uses in biological and chemical research .
  • Chemical Research

    • This compound is often used in chemical research, particularly in the synthesis of more complex molecules .
    • The specific methods of application or experimental procedures would depend on the particular synthesis being performed .
    • The outcomes of these syntheses are new chemical compounds, the properties and uses of which can vary widely .

Safety And Hazards

4-Methoxy-3-nitrobenzaldehyde can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-methoxy-3-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO4/c1-13-8-3-2-6(5-10)4-7(8)9(11)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTCRQCGRYCKYNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50351453
Record name 4-Methoxy-3-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50351453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-3-nitrobenzaldehyde

CAS RN

31680-08-7
Record name 4-Methoxy-3-nitrobenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31680-08-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methoxy-3-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50351453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Nitro-p-anisaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

4-Methoxy-benzaldehyde (1 g, 7.34 mmol) was added to a mixture of ammonium nitrate (0.58 g, 7.34 mmol) and trifluoroacetic anhydride (3.56 mL, 25.69 mmol), which was cooled to 0° C. The reaction mixture was stirred at 0° C. for 15 min and then allowed to stir at room temperature for about 7 h. Ice was added and stirred for 30 min. The solid obtained was filtered, washed with cold water (3×5 mL) and dried.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.58 g
Type
reactant
Reaction Step One
Quantity
3.56 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
99
Citations
S Wishkerman, J Bernstein… - Crystal Growth and …, 2006 - scripts.iucr.org
… 4-methoxy-3-nitrobenzaldehyde (MN) has been used in nucleophilic aromatic substitution to synthesize compounds of benzaldeydes with nitro and amino functionalities. These latter …
Number of citations: 6 scripts.iucr.org
KA Monk, R Siles, KG Pinney, CM Garner - Tetrahedron letters, 2003 - Elsevier
… was prepared by conventional nitration methodology from 4-methoxy-3-nitrobenzaldehyde. … To a 100 ml round bottom flask containing a mixture of 4-methoxy-3-nitrobenzaldehyde (3.89 …
Number of citations: 8 www.sciencedirect.com
MS Gerova, GR Encheva, RP Nikolova… - Journal of Chemical …, 2016 - Springer
… The target nitrostilbenes 1 and 2 were prepared by the Wittig olefination reaction between 3,4,5-trimethoxybenzyltriphenylphosphonium bromide and 4-methoxy-3-nitrobenzaldehyde in …
Number of citations: 4 link.springer.com
T Giannopoulos, JR Ferguson, BJ Wakefield… - Tetrahedron, 2000 - Elsevier
… 3-Trichloromethylnitrobenzene 2, 1,3-dinitro-5-trichloromethylbenzene 13 and 3-trichloromethylbenzonitrile 18 react with sodium methoxide to give 4-methoxy-3-nitrobenzaldehyde 6, 4-…
Number of citations: 22 www.sciencedirect.com
JR Ring, S Parkin, PA Crooks - Acta Crystallographica Section C …, 2007 - scripts.iucr.org
… Thus, the title compound, (I) [link] , was synthesized from Schiff base formation of 4-methoxy-3-nitrobenzaldehyde with aminoguanidine hydrochloride, and exhibited potent inhibition of …
Number of citations: 5 scripts.iucr.org
M Kuhnert-Brandstätter, HW Sollinger - Microchimica Acta, 1990 - Springer
… Because most of the commercial products were not pure enough for microscopic research, they had to be recrystallized, but in the case of 4-methoxy-3nitrobenzaldehyde only …
Number of citations: 2 link.springer.com
DN Price, RL Wain - Annals of Applied Biology, 1976 - Wiley Online Library
… as follows: Highly active, 4-hydroxy-3-nitrobenzoic acid, 4-hydroxy-3-nitrobenaldehyde and 4-hydroxy-gnitrobenzyl alcohol; Moderately active, 4-methoxy-3-nitrobenzaldehyde, 4-…
Number of citations: 8 onlinelibrary.wiley.com
K Mariia - 2016 - dspace.spbu.ru
For the first time the influence of two phase transfer catalysts – cryptands (K 2.2.2 and K 2.2.2BB) on the nucleophilic radiofluorination efficiency using 4-methoxy-3-nitrobenzaldehyde …
Number of citations: 0 dspace.spbu.ru
EE Hickey, A Shigemoto, A Gericke… - Analysis & …, 2023 - Wiley Online Library
… In both photoreactions the main photoproduct observed with LC-MS was 4-methoxy-3-nitrobenzaldehyde, which is consistent with our previously developed mNPAA-OMe photocages. …
K Ohsumi, R Nakagawa, Y Fukuda… - Journal of medicinal …, 1998 - ACS Publications
… Condensation of 4-methoxy-3-nitrobenzaldehyde (8c) with 3,4,5-trimethoxyphenylacetic … Condensation of phenylacetonitriles 28a−c and 4-methoxy-3-nitrobenzaldehyde (8c) in the …
Number of citations: 370 pubs.acs.org

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